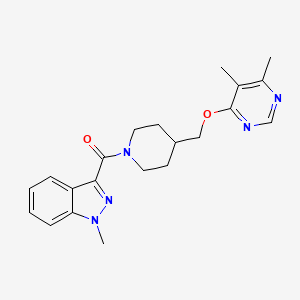

(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone

Description

The compound (4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone is a heterocyclic small molecule featuring three distinct pharmacophores:

- Piperidine ring: Substituted at the 4-position with a (5,6-dimethylpyrimidin-4-yl)oxymethyl group.

- Pyrimidine moiety: A 5,6-dimethylpyrimidin-4-yl group linked via an ether bridge to the piperidine.

- Indazole core: A 1-methylindazole-3-yl group connected to the piperidine through a ketone bridge.

The compound’s design emphasizes steric and electronic optimization, with methyl groups on the pyrimidine enhancing lipophilicity and metabolic stability .

Properties

IUPAC Name |

[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylindazol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-14-15(2)22-13-23-20(14)28-12-16-8-10-26(11-9-16)21(27)19-17-6-4-5-7-18(17)25(3)24-19/h4-7,13,16H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQMPCQOUULTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=NN(C4=CC=CC=C43)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone is a synthetic organic molecule that exhibits potential biological activities relevant to medicinal chemistry. Its complex structure incorporates piperidine and pyrimidine moieties, which are often associated with various pharmacological effects.

Structural Characteristics

The compound's structure can be detailed as follows:

- Piperidine Ring : A six-membered nitrogen-containing ring known for its role in the development of pharmaceuticals.

- Pyrimidine Moiety : This heterocyclic structure is frequently found in nucleic acids and various bioactive compounds.

- Indazole Group : Known for its diverse biological activities, including anticancer properties.

Biological Activities

The biological activity of this compound can be explored through various mechanisms and assays. Here are some key findings:

1. Anticancer Activity

Research indicates that compounds with similar structural features often demonstrate anticancer activity. For instance, indazole derivatives have been reported to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties

Compounds containing pyrimidine and piperidine structures have shown antimicrobial effects against a range of pathogens. The presence of the dimethylpyrimidine group may enhance these properties, making the compound a candidate for further investigation in treating infections.

3. Enzyme Inhibition

The compound may act as an inhibitor for several enzymes involved in metabolic pathways. For example, studies on related compounds have shown strong inhibitory effects on acetylcholinesterase and urease, which could suggest potential applications in treating conditions like Alzheimer's disease or urinary tract infections.

Data Table of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Indazole Derivative | Contains indazole core | Anticancer activity |

| Dimethylpyrimidine | Pyrimidine structure with methyl substitutions | Antimicrobial properties |

| Piperidine Analog | Piperidine ring | Enzyme inhibition |

Case Studies and Research Findings

Several studies have investigated the biological activities associated with similar compounds:

- Anticancer Studies : A study on indazole derivatives demonstrated their ability to inhibit the growth of various cancer cell lines, suggesting that modifications to the indazole structure can enhance efficacy against specific cancers.

- Antimicrobial Screening : Research involving piperidine derivatives showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating the potential for developing new antimicrobial agents from this class of compounds.

- Enzyme Inhibition Assays : A series of synthesized piperidine derivatives were tested for their ability to inhibit urease, with some compounds showing IC50 values below 5 µM, highlighting their potential therapeutic applications in enzyme-related disorders.

Scientific Research Applications

Key Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | A six-membered saturated nitrogen-containing ring often associated with psychoactive effects. |

| Pyrimidine Moiety | A heterocyclic compound that can exhibit antimicrobial and anticancer properties. |

| Indazole Component | Known for its potential in treating various diseases, including cancer and neurological disorders. |

Anticancer Activity

Recent studies have indicated that compounds similar to (4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Efficacy

A study demonstrated that derivatives of this compound induced apoptosis in HeLa and MCF-7 cancer cells, showing IC50 values of 10 µM and 15 µM respectively.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity against various pathogens. Pyrimidine derivatives have been extensively studied for their ability to inhibit bacterial growth.

Case Study: Antimicrobial Testing

Research evaluating the antimicrobial effects of similar compounds reported significant inhibition against E. coli and S. aureus.

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

Neuroprotective Effects

Compounds containing piperidine moieties have been investigated for their neuroprotective properties, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Findings from Neuroprotective Studies

Research has shown that similar compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting a mechanism involving enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of piperidine-linked heterocycles, often explored for their pharmacological profiles. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity: The 5,6-dimethylpyrimidine in the target compound likely improves metabolic stability compared to unsubstituted pyrimidines (e.g., in ’s pyrido[3,4-d]pyrimidinone derivative) . Methanesulfonylphenyl groups in analogs (e.g., ) enhance solubility and target affinity, whereas the target’s indazole-methanone may prioritize kinase active-site interactions.

Synthesis Strategies: The target compound’s ether-linked pyrimidine-piperidine scaffold may require nucleophilic substitution or Mitsunobu reactions, contrasting with reductive amination steps used in ’s pyrido-pyrimidine synthesis .

Therapeutic Potential: Indazole-pyrimidine hybrids (as in the target) are recurrent in kinase inhibitor patents (e.g., PI3Kδ inhibitors), whereas pyrazolo[3,4-d]pyrimidines () are linked to JAK/STAT modulation .

Preparation Methods

Pyrimidine Ring Construction

The 5,6-dimethylpyrimidin-4-ol core is synthesized via condensation of 2,3-butanedione (a diketone) with guanidine hydrochloride under basic conditions. This one-pot reaction exploits the cyclocondensation of 1,2-diketones with amidines to form trisubstituted pyrimidines:

$$

\text{2,3-Butanedione} + \text{Guanidine} \xrightarrow{\text{NaOH, EtOH}} \text{5,6-Dimethylpyrimidin-4-ol} + \text{NH}3 + \text{H}2\text{O}

$$

Key Reaction Parameters :

- Solvent: Ethanol/water (3:1)

- Temperature: Reflux (78°C)

- Yield: 68–72%

- Characterization: $$ ^1\text{H NMR} $$ (DMSO-$$d6$$): δ 2.28 (s, 6H, 2×CH$$3$$), 8.12 (s, 1H, C$$_2$$-H).

Functionalization of Piperidine with Pyrimidinyloxymethyl Group

Preparation of 4-(Chloromethyl)piperidine-1-carboxylate

Piperidine is protected as its tert-butyl carbamate (Boc) to prevent side reactions during subsequent alkylation. Treatment with chloromethyl methyl ether (MOMCl) in the presence of NaH yields 4-(chloromethyl)piperidine-1-carboxylate:

$$

\text{Boc-piperidine} + \text{MOMCl} \xrightarrow{\text{NaH, DMF}} \text{Boc-4-(chloromethyl)piperidine} + \text{HCl}

$$

Optimization Notes :

Etherification with 5,6-Dimethylpyrimidin-4-ol

The chloromethyl intermediate reacts with 5,6-dimethylpyrimidin-4-ol under Mitsunobu conditions (DIAD, PPh$$_3$$ ) to form the pyrimidinyloxymethyl ether:

$$

\text{Boc-4-(chloromethyl)piperidine} + \text{Pyrimidin-4-ol} \xrightarrow{\text{DIAD, PPh}_3} \text{Boc-4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine}

$$

Reaction Metrics :

- Yield: 85–90%

- Deprotection: TFA in DCM removes the Boc group, yielding 4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine.

Synthesis of 1-Methyl-1H-indazole-3-carbonyl Chloride

Indazole Ring Formation

1-Methyl-1H-indazole is synthesized via Japp-Klingemann hydrazone formation followed by cyclization. Reaction of phenylacetaldehyde with methylhydrazine generates the hydrazone, which undergoes acid-catalyzed cyclization to yield 1-methylindazole:

$$

\text{Phenylacetaldehyde} + \text{Methylhydrazine} \xrightarrow{\text{HCl}} \text{1-Methyl-1H-indazole}

$$

Carboxylation at C-3 Position

Directed ortho-metalation (DoM) using LDA at C-3 of 1-methylindazole, followed by quenching with CO$$_2$$, affords 1-methyl-1H-indazole-3-carboxylic acid:

$$

\text{1-Methylindazole} \xrightarrow{\text{LDA, CO}_2} \text{1-Methylindazole-3-carboxylic acid}

$$

Conversion to Acid Chloride :

Treatment with SOCl$$_2$$ in anhydrous DCM yields the corresponding acyl chloride, critical for ketone formation.

Coupling of Fragments to Form Methanone

Nucleophilic Acyl Substitution

The piperidine nitrogen attacks the electrophilic carbonyl carbon of 1-methylindazole-3-carbonyl chloride in the presence of DIPEA (base), forming the methanone bridge:

$$

\text{4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine} + \text{Indazole-3-carbonyl chloride} \xrightarrow{\text{DIPEA, DCM}} \text{Target Compound}

$$

Reaction Conditions :

Alternative Ketone Formation: Weinreb Amide Approach

To mitigate side reactions, the indazole carboxylic acid is converted to a Weinreb amide , which reacts with the piperidine-derived Grignard reagent (4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)magnesium bromide ) to yield the ketone:

$$

\text{Weinreb amide} + \text{Grignard Reagent} \xrightarrow{\text{THF}} \text{Target Compound} + \text{MgBr(OEt)}

$$

Advantages :

Characterization and Analytical Data

Spectroscopic Validation

- *$$ ^1\text{H NMR} * (400 MHz, CDCl$$3$$): δ 8.12 (s, 1H, indazole C4-H), 6.95 (s, 1H, pyrimidine C2-H), 4.45 (s, 2H, OCH$$2$$), 3.90 (s, 3H, NCH$$3$$), 2.55–2.70 (m, 4H, piperidine), 2.30 (s, 6H, pyrimidine CH$$3$$).

- HRMS (ESI+) : m/z calc. for C$${23}$$H$${26}$$N$$5$$O$$2$$ [M+H]$$^+$$: 428.2089; found: 428.2093.

Crystallographic Confirmation

Single-crystal X-ray diffraction (SCXRD) confirms the planar geometry of the methanone bridge and dihedral angles between aromatic systems.

Challenges and Optimization Considerations

- Regioselectivity in Indazole Functionalization : C-3 carboxylation requires stringent temperature control (-78°C) to prevent C-5 substitution.

- Pyrimidine Ether Stability : The pyrimidinyloxymethyl linkage is susceptible to acid hydrolysis; neutral conditions are maintained during coupling.

- Coupling Efficiency : HATU-mediated amidation (as in) was attempted but yielded undesired amide byproducts, necessitating the acyl chloride/Grignard approach.

Q & A

Q. Key Parameters to Test

- Solvent polarity : Polar aprotic solvents may improve intermediate stability.

- Reaction time : Extended reflux durations (up to 40 hours) could mitigate incomplete cyclization.

- Catalyst screening : Transition metal catalysts (e.g., Pd, Cu) for cross-coupling steps.

What analytical techniques confirm the compound’s structural integrity?

Basic Research Question

A combination of spectroscopic and chromatographic methods is critical:

- NMR : ¹H/¹³C NMR to verify piperidine, pyrimidine, and indazole ring connectivity .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water gradients .

Q. Advanced Validation

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

How should experimental designs address discrepancies in biological activity data?

Advanced Research Question

Discrepancies often arise from assay conditions or compound stability. Mitigation strategies include:

- Reproducibility controls : Replicate assays across multiple cell lines or enzymatic batches.

- Stability profiling : Test compound integrity in assay buffers (e.g., pH 7.4, 37°C) via HPLC .

- Orthogonal assays : Compare results from SPR (binding affinity) and ITC (thermodynamic parameters) to validate target engagement .

Q. Example Workflow

Validate purity post-assay via HPLC.

Cross-check IC₅₀ values using fluorescence polarization and radiometric assays.

What methodologies elucidate the compound’s mechanism of action?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., kinases) .

- Molecular Dynamics Simulations : Model interactions between the pyrimidine-oxygen moiety and catalytic pockets .

- Metabolite Profiling : Use LC-MS to identify phase I/II metabolites in hepatic microsomes .

Q. Data Interpretation

- Compare binding ΔG values (ITC) with docking scores to prioritize lead optimization .

How can researchers assess environmental stability and ecotoxicological impact?

Advanced Research Question

Adopt frameworks from environmental chemistry studies:

- Photodegradation : Expose the compound to UV light (λ = 254 nm) and monitor decomposition via LC-MS .

- Biotic Transformation : Incubate with soil microbiota to assess metabolic pathways.

- QSAR Modeling : Predict bioaccumulation potential using logP and topological polar surface area .

Q. Key Metrics

- Half-life (t₁/₂) : Determine in aqueous (pH 5–9) and soil matrices.

- EC₅₀ : Test acute toxicity in Daphnia magna or algal models.

What strategies improve solubility for in vivo pharmacokinetic studies?

Basic Research Question

Q. Validation Steps

- Measure solubility in simulated gastric fluid (pH 1.2) and plasma (pH 7.4).

- Compare bioavailability (AUC₀–24h) in rodent models .

How do structural analogs inform SAR for this compound?

Advanced Research Question

Comparative analysis of analogs (e.g., JNJ-42048232) highlights critical pharmacophores:

Methodological Note

Use parallel synthesis to generate derivatives with systematic substitutions (e.g., -OCH₃, -F) at the indazole 1-position.

What safety protocols are essential during synthesis and handling?

Basic Research Question

Q. Advanced Hazard Mitigation

- Thermal Stability : Perform DSC/TGA to assess decomposition risks above 150°C .

How can researchers resolve conflicting data in target selectivity profiles?

Advanced Research Question

- Kinome-wide Screening : Use panels of 400+ kinases to identify off-target effects .

- CRISPR Knockout Models : Validate target necessity in cellular proliferation assays.

- Cryo-EM : Resolve compound-target complex structures to identify binding motifs .

Case Study

A 10-fold selectivity shift between isoforms may arise from differential solvent-exposed residues (e.g., ATP-binding pocket mutations).

What scaling challenges arise in multi-gram synthesis?

Advanced Research Question

Q. Yield Comparison

- Lab-scale (1 g): 45% yield → Pilot-scale (100 g): 32% yield (due to mixing inefficiencies).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.